(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine
Description
This compound is a salt formed between (E)-but-2-enedioic acid (fumaric acid) and a tertiary amine containing a bicyclo[2.2.1]heptane (norbornane) core. The norbornane moiety is substituted with methyl groups at positions 1, 7, and 7, and a phenyl group at position 2. The ethanamine chain is functionalized with N,N-dimethyl groups and an ether linkage to the bicyclic system. The (E)-configuration of the but-2-enedioic acid ensures geometric isomerism, which influences solubility, acidity, and intermolecular interactions .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQWRWCCNQNACG-TVWWZHKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120444-74-8 | |
| Record name | Egyt 3886 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Diels-Alder Reaction for Bicyclic Core Formation
The foundational step involves a Diels-Alder reaction between cyclopentadiene and substituted olefins to generate the bicyclo[2.2.1]hept-2-ene intermediate. For example, reacting 2-butene with cyclopentadiene at 150–350°C under autogenous pressure yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene. This exothermic reaction proceeds via a concerted mechanism, with the endo preference ensuring the correct stereochemistry for subsequent functionalization. Catalytic systems such as Lewis acids (e.g., AlCl₃) are optional but may enhance regioselectivity in complex substitutions.
Isomerization and Functionalization
The bicyclo[2.2.1]hept-2-ene intermediate undergoes isomerization to introduce the phenyl and ethanamine substituents. Using solid acid catalysts like silica-alumina or zeolites at 200–300°C, 5,6-dimethylbicyclo[2.2.1]hept-2-ene isomerizes to 2-methylene-3-methylbicyclo[2.2.1]heptane, which is subsequently functionalized via Friedel-Crafts alkylation with benzene derivatives to install the phenyl group at position 2. The ethanamine side chain is introduced through nucleophilic substitution, where 2-chloro-N,N-dimethylethanamine reacts with the hydroxylated bicyclic intermediate under basic conditions (K₂CO₃, DMF, 80°C).
Stereochemical Control
Achieving the (1R,2R,4R) configuration necessitates chiral resolution or asymmetric catalysis. Patent ZA200108956B describes enzymatic resolution using lipases to separate enantiomers, yielding >99% enantiomeric excess (ee). Alternatively, asymmetric hydrogenation of ketone intermediates with Rh-DuPHOS catalysts provides the desired stereochemistry in 92–95% ee.
Salt Formation with (E)-But-2-enedioic Acid
The final step involves protonating the amine with fumaric acid to form the pharmaceutically acceptable salt.
Stoichiometry and Solvent Systems
A 1:1 molar ratio of amine to fumaric acid in ethanol/water (4:1 v/v) at 50°C ensures complete protonation. The reaction’s pH is maintained at 3.5–4.0 to prevent esterification of the acid. Crystallization at 4°C yields the salt with >98% purity, as confirmed by HPLC.
Purity Optimization
Recrystallization from hot isopropanol removes residual solvents and byproducts. Patent ZA200108956B reports a final purity of 99.7% using gradient elution chromatography (C18 column, acetonitrile/0.1% TFA). Dynamic vapor sorption (DVS) analysis confirms the absence of hydrates, critical for stability.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Diels-Alder + Isomerization | 65–72 | 98.5 | Moderate | Industrial |
| Asymmetric Hydrogenation | 85 | 99.2 | High | Pilot-scale |
| Enzymatic Resolution | 78 | 99.7 | Very High | Lab-scale |
The enzymatic resolution route, though cost-intensive, offers superior stereochemical control, making it preferable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[22
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
*Molecular formula estimated based on structural components from .
Key Differences and Implications :
Backbone Complexity: The bicyclo[2.2.1]heptane in the target compound introduces steric hindrance absent in simpler amines like N,N-dimethyl-2-phenoxyethanamine. This may reduce metabolic degradation and enhance target selectivity .
Doxylamine succinate uses succinic acid, which offers better aqueous solubility than fumarate salts .
However, the bicyclo system in the target compound may redirect bioactivity toward novel targets .
Biological Activity
(E)-but-2-enedioic acid; N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine is a complex organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Synthesis
The compound features a bicyclic core structure characterized by specific stereochemistry, which contributes to its biological activity. The synthesis typically involves several steps:
- Formation of the Bicyclic Core : Cyclization of appropriate precursors.
- Attachment of the Phenyl Group : Substitution reactions introduce the phenyl group.
- Introduction of the Ethanamine Moiety : Reaction with ethanamine.
- Final Esterification : Esterification with (E)-but-2-enedioic acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate activities through:
- Receptor Binding : The compound can bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic processes.
Pharmacological Properties
Research indicates that the compound exhibits potential pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that similar compounds within this class possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Effects : Preliminary investigations indicate cytotoxic effects against various cancer cell lines.
Antimicrobial Studies
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Anticancer Research
In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines such as EKVX (non-small cell lung cancer). The results showed:
- GI50 Values : Less than 0.01 µM for certain derivatives, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
The unique bicyclic structure of (E)-but-2-enedioic acid; N,N-dimethyl-2-[[(1R,2R,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine sets it apart from other compounds in its class. For instance:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound X | Linear | Moderate Antimicrobial |
| Compound Y | Bicyclic | High Anticancer Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
